molecular formula C16H16O2 B15357544 2-[2-(2-methylphenyl)ethyl]Benzoic acid

2-[2-(2-methylphenyl)ethyl]Benzoic acid

Cat. No.: B15357544
M. Wt: 240.30 g/mol
InChI Key: XSSIQYSSCUGEJN-UHFFFAOYSA-N
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Description

2-[2-(2-methylphenyl)ethyl]Benzoic acid is an ortho-substituted benzoic acid derivative featuring a 2-methylphenylethyl chain at the 2-position of the benzene ring.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-[2-(2-methylphenyl)ethyl]benzoic acid

InChI

InChI=1S/C16H16O2/c1-12-6-2-3-7-13(12)10-11-14-8-4-5-9-15(14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

XSSIQYSSCUGEJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Friedel-Crafts Alkylation

    • Step 1: : The process begins with the Friedel-Crafts alkylation of toluene with ethylene oxide in the presence of a Lewis acid such as aluminum chloride, yielding 2-(2-methylphenyl)ethylbenzene.

    • Step 2: : The alkylbenzene is then oxidized using potassium permanganate under acidic conditions to form 2-[2-(2-methylphenyl)ethyl]benzoic acid.

Industrial Production Methods

In an industrial setting, the compound can be synthesized via continuous-flow methods. These methods involve the same basic steps but are adapted for large-scale production with optimized reaction times and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, leading to further carboxylation.

  • Reduction

    • Reduced by agents such as lithium aluminum hydride to yield the corresponding alcohol.

  • Substitution

    • Electrophilic substitution reactions are common due to the presence of the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Chlorosulfonic acid for sulfonation, nitronium tetrafluoroborate for nitration.

Major Products Formed

  • Oxidation: : Further carboxylated derivatives.

  • Reduction: : 2-[2-(2-methylphenyl)ethyl]benzoic alcohol.

  • Substitution: : Derivatives such as sulfonates and nitro compounds.

Scientific Research Applications

2-[2-(2-methylphenyl)ethyl]Benzoic acid is used in various research contexts:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.

  • Biology

    • Studies involving enzyme interactions and metabolic pathways.

  • Medicine

    • Investigated for its potential anti-inflammatory properties.

  • Industry

    • Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets and pathways:

  • Molecular Targets

    • Binding to enzymes that catalyze the breakdown of reactive oxygen species.

  • Pathways Involved

    • Modulation of inflammatory pathways through the inhibition of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Isomers and Substitution Effects

(a) 2-[2-(4-methylphenyl)ethyl]Benzoic Acid (CAS 86693-59-6)
  • Structural Difference : The methyl group on the phenyl ring is at the para (4-) position instead of ortho (2-).
  • Crystallinity: Para-substituted derivatives often display higher melting points due to improved molecular symmetry and packing efficiency .
(b) 2-Ethoxy Benzoic Acid (CAS 134-11-2)
  • Structural Difference : An ethoxy group (-OCH₂CH₃) replaces the 2-methylphenylethyl chain.
  • Impact :
    • Electronic Effects : The electron-donating ethoxy group decreases the acidity of the benzoic acid (higher pKa) compared to the electron-neutral alkylaryl substituent in the target compound.
    • Solubility : Enhanced hydrophilicity due to the oxygen atom, making it more water-soluble than the lipophilic target compound .

Functional Group Variations

(a) Methyl 2-((2-phenylethylidene)amino)benzoate (CAS 68391-08-2)
  • Structural Difference : Contains a Schiff base (imine, C=N) linkage instead of a single-bonded ethyl group.
  • Impact: Reactivity: The imine group is prone to hydrolysis under acidic conditions, whereas the target compound’s ethyl linkage is chemically stable.
(b) Benzoic acid,2-[(2-phenylacetyl)amino]-, methyl ester (CAS 75541-63-8)
  • Structural Difference : An amide (-NHCO-) group connects the phenylacetyl moiety to the benzoic acid core.
  • Impact: Hydrogen Bonding: The amide group enables hydrogen bonding, which could enhance binding to biological targets (e.g., enzymes) compared to the non-polar ethyl group in the target compound. Stability: Amides are generally resistant to hydrolysis under physiological conditions, offering advantages in drug design .
(a) Benzoic Acid 2-[(4-methoxy-2-methyl-1,4-dioxobutyl)amino]-methylester (from Delphinium brunonianum)
  • Structural Difference: A dioxobutyl amino group replaces the phenylethyl chain.
  • Impact :
    • Bioactivity : The dioxobutyl group may confer antimicrobial or anti-inflammatory properties, as seen in related natural products. The target compound’s simpler structure may lack these specialized activities.
    • Synthetic Utility : Complex substituents like this are often explored in natural product-inspired drug discovery .
(b) Benzoic Acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, Methyl Ester (CAS 111753-62-9)
  • Structural Difference: A conjugated methoxyphenylpropylidene amino group introduces extended π-system.
  • Impact :
    • Optical Properties : The conjugated system could result in UV-Vis absorption useful in materials science, unlike the target compound.
    • Solubility : The methoxy group enhances solubility in organic solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(2-methylphenyl)ethyl]benzoic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions between 2-methylphenethyl derivatives and benzoic acid precursors. Key parameters include solvent selection (e.g., dichloromethane or toluene), acid catalysts (e.g., AlCl₃ or H₂SO₄), and temperature control (60–100°C). Yield optimization may require iterative adjustments to stoichiometry, purification via recrystallization (using ethanol/water mixtures), and characterization by HPLC to monitor intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H and ¹³C) to verify aromatic proton environments and methyl/ethyl group integration. FT-IR can confirm the carboxylic acid group (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z for C₁₆H₁₆O₂: 256.12). Compare data with structurally analogous compounds, such as 2-[2-(2-methoxyphenyl)ethyl]benzoic acid, to identify substituent-specific shifts .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : Conduct solubility tests in polar (water, methanol) and nonpolar solvents (hexane) at pH 2–12. Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. The carboxylic acid group may exhibit pH-dependent solubility, with increased ionization (and solubility) in alkaline conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylphenyl substituent influence intermolecular interactions in crystallographic studies?

  • Methodological Answer : Perform single-crystal X-ray diffraction to analyze packing motifs. Compare with derivatives like 2-[2-(3-methoxyphenyl)ethyl]benzoic acid to assess how methyl vs. methoxy groups alter π-π stacking or hydrogen-bonding networks. Density Functional Theory (DFT) calculations can model electronic effects on lattice energy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound in pharmacological assays?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line viability tests with controls for cytotoxicity). Use orthogonal methods like SPR (surface plasmon resonance) to validate binding affinities. Meta-analyses of structure-activity relationships (SAR) for analogous benzoic acid derivatives can contextualize discrepancies .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems or metabolic pathways?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to study interactions with cytochrome P450 enzymes or catalytic surfaces. Quantum mechanical calculations (e.g., DFT) can predict sites of electrophilic/nucleophilic attack. Validate predictions with experimental metabolite profiling (LC-MS/MS) .

Methodological Considerations for Data Analysis

Q. What advanced chromatographic techniques are recommended for separating enantiomeric impurities in synthesized batches?

  • Methodological Answer : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC or SFC (supercritical fluid chromatography). Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to resolve enantiomers. Confirm purity via circular dichroism (CD) spectroscopy .

Q. How should researchers design experiments to assess the compound’s role in supramolecular assemblies?

  • Methodological Answer : Utilize dynamic light scattering (DLS) and transmission electron microscopy (TEM) to monitor self-assembly in solution. Titration calorimetry (ITC) quantifies binding thermodynamics with host molecules (e.g., cyclodextrins). Compare results with dibenzothiophene-based analogs to infer structural prerequisites for assembly .

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